10-Fold Superior Complement Classical Pathway Inhibition Compared to β-Sitosterol
Clionasterol exhibits a 10-fold higher potency than β-sitosterol in inhibiting the classical pathway (CP) of the human complement system, with an IC₅₀ of 4.1 μM versus an estimated IC₅₀ of approximately 41 μM for β-sitosterol [1]. The inhibition is dose-dependent and specific to the classical pathway, as no detectable effect was observed on the alternative pathway (AP) even at 400 μM [2]. Mechanistic studies identified complement component C1 as the molecular target of clionasterol [1].
| Evidence Dimension | Classical complement pathway (CP) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 4.1 μM |
| Comparator Or Baseline | β-Sitosterol: IC₅₀ ≈ 41 μM (estimated from 10-fold difference statement) |
| Quantified Difference | 10-fold more active |
| Conditions | In vitro human complement system; classical pathway activation assay |
Why This Matters
Researchers developing complement-targeted therapeutics or studying C1-mediated pathways require clionasterol specifically; β-sitosterol would require 10× higher concentration to achieve comparable effect, altering solubility, off-target profile, and experimental cost.
- [1] Cerqueira F, Watanadilok R, Sonchaeng P, Kijjoa A, Pinto M, van Ufford HQ, et al. Clionasterol: a potent inhibitor of complement component C1. Planta Med. 2003;69(2):174-176. View Source
- [2] Cerqueira F, Watanadilok R, Sonchaeng P, Kijjoa A, Pinto M, van Ufford HQ, et al. Clionasterol: a potent inhibitor of complement component C1. Planta Med. 2003;69(2):174-176. Abstract. View Source
